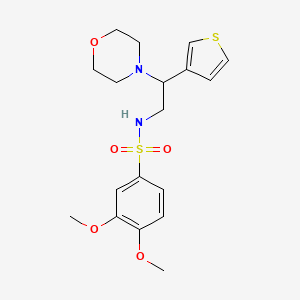

Methyl 4-amino-6-methylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

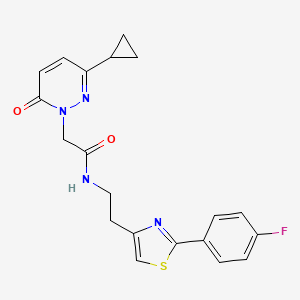

Methyl 4-amino-6-methylnicotinate is a chemical compound that is a derivative of nicotinic acid. It is characterized by the presence of an amino group and a methyl ester group attached to the pyridine ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-amino-6-methoxynicotinate, has been reported using advanced techniques like microwave-induced reactions and flow reaction technologies. These methods have been shown to improve regioselectivity and purity of the reaction products . Although the synthesis of methyl 4-amino-6-methylnicotinate is not directly discussed, similar methodologies could potentially be applied for its synthesis.

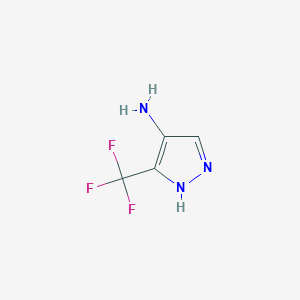

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 4-amino-6-methylnicotinate, such as 6-aminonicotinic acid, has been studied using single-crystal X-ray diffraction. These studies have revealed the influence of different anions on the molecular structure, demonstrating various dimensionalities in the resulting salts . The molecular structure is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

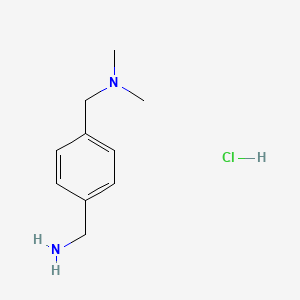

Methyl 6-aminonicotinate has been used as a building block in the synthesis of macrocyclic esters. The reaction with isophthaloyl dichloride leads to the formation of trimeric and tetrameric macrocycles. The key to this reaction is the semi-flexible imide hinge, which allows for macrocyclic ring closure . This indicates that methyl 4-amino-6-methylnicotinate could also be a versatile intermediate for the synthesis of complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 6-aminonicotinate have been studied, revealing insights into solvatochromism and prototropism. Spectroscopic studies have shown that the compound exhibits a single small Stokes shifted fluorescence band, indicating the presence of the amino derivative. Computational studies using AM1 semi-empirical and density functional theory calculations have supported these findings . These properties are essential for the practical applications of the compound in various industries.

Aplicaciones Científicas De Investigación

Epigenetic Modifications in Plants

Research on N6-methyladenosine (m6A) RNA methylation in plants has been a significant focus, highlighting the conserved post-transcriptional mechanism that enriches and regulates genetic information in eukaryotes. The study by Hong Yue, Xiaojun Nie, Zhaogui Yan, and S. Weining (2019) provides a comprehensive review of the plant m6A regulatory machinery, its composition, function, and evolution across the plant kingdom, offering insights into how similar methylation processes could be investigated in other contexts, including the applications of Methyl 4-amino-6-methylnicotinate in plant biology or biotechnology (Hong Yue et al., 2019).

Toxicology and Environmental Impact

The study by Natana Raquel Zuanazzi, N. C. Ghisi, and E. C. Oliveira (2020) on the toxicology of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide provides a scientometric review that could serve as a model for analyzing the environmental and health impacts of chemicals related to Methyl 4-amino-6-methylnicotinate. Their approach to summarizing data and identifying research trends and gaps could be applied to studies on Methyl 4-amino-6-methylnicotinate, especially regarding its ecological and health implications (Natana Raquel Zuanazzi et al., 2020).

Metabolic and Nutritional Biochemistry

The work of J. Brosnan, Robin P. da Silva, and M. Brosnan (2007) on amino acids and the regulation of methyl balance in humans outlines the metabolic basis for maintaining cellular S-adenosylmethionine levels, crucial for methylation reactions in the body. Understanding these processes is vital for exploring the biochemical roles and therapeutic potential of compounds like Methyl 4-amino-6-methylnicotinate in human health (J. Brosnan et al., 2007).

Molecular Mechanisms of Action

Research into the molecular mechanisms underlying various biological processes, such as those reviewed by R. Nicoll (2003) concerning the expression mechanisms underlying long-term potentiation, can offer a foundational understanding that may inform the study of Methyl 4-amino-6-methylnicotinate's actions at the molecular level (R. Nicoll, 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

The specific targets of “Methyl 4-amino-6-methylnicotinate” are currently unknown. The compound’s structure suggests it may interact with biological systems, but without specific studies, it’s hard to identify its primary targets .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to explain its mode of action. Compounds with similar structures often interact with their targets by forming bonds and inducing conformational changes .

Result of Action

Without specific information on the compound’s targets and mode of action, it’s challenging to describe the molecular and cellular effects of its action .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .

Propiedades

IUPAC Name |

methyl 4-amino-6-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOKIMNZYVHOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-6-methylnicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)

![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)

![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)

![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)

![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)

![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)